N-(4-(6-ethoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

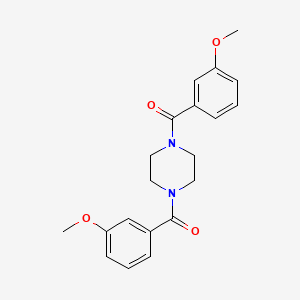

“N-(4-(6-ethoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs .

Molecular Structure Analysis

The compound contains several functional groups that could influence its properties and reactivity. These include the ethoxy group attached to the pyridazine ring, the sulfonamide group attached to the phenyl ring, and the nitro groups attached to the phenyl ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro groups and the sulfonamide group. Nitro groups are electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide and nitro groups could enhance its solubility in water .Scientific Research Applications

Photosensitive Protecting Groups

Protective Applications in Synthetic Chemistry : Sulfonamide derivatives, similar to "N-(4-(6-ethoxypyridazin-3-yl)phenyl)-4-methyl-3,5-dinitrobenzenesulfonamide", are explored for their potential as photosensitive protecting groups in synthetic chemistry. This application is significant in the development of light-sensitive materials, indicating a promising avenue for the compound in facilitating controlled reactions under light exposure. Such protecting groups are critical for synthesizing complex organic compounds by protecting reactive sites during intermediate steps (B. Amit, U. Zehavi, A. Patchornik, 1974).

Advanced Oxidation Processes

Environmental Remediation : The compound's structural similarity to sulfonamide derivatives that undergo advanced oxidation processes (AOPs) suggests potential applications in environmental remediation, particularly in degrading persistent organic pollutants in water. This process highlights the environmental significance of such compounds in addressing water scarcity and pollution by facilitating the breakdown of recalcitrant compounds (Mohammad Qutob, M. Hussein, K. Alamry, M. Rafatullah, 2022).

Antimicrobial and Anticancer Agents

Medicinal Chemistry and Drug Design : Research on sulfonamide-based compounds continues to reveal their broad spectrum of biological activities, including antimicrobial and anticancer properties. Structural modifications of classical sulfonamides have yielded derivatives with significant therapeutic potentials, indicating the relevance of exploring "this compound" in similar contexts. These findings underscore the adaptability and utility of sulfonamide derivatives in developing new therapeutic agents with enhanced efficacy and reduced toxicity (He Shichao et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3,5-dinitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O7S/c1-3-31-19-9-8-16(20-21-19)13-4-6-14(7-5-13)22-32(29,30)15-10-17(23(25)26)12(2)18(11-15)24(27)28/h4-11,22H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXYYKICFALYNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2811002.png)

![N-(4-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2811006.png)

![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-fluorophenyl)pyridazine](/img/structure/B2811015.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]propanoic acid](/img/structure/B2811017.png)